molecular formula C32H47F5O4S B193560 Fulvestrant sulfone CAS No. 98008-06-1

Fulvestrant sulfone

Katalognummer: B193560
CAS-Nummer: 98008-06-1
Molekulargewicht: 622.8 g/mol
InChI-Schlüssel: NQYWBGDKCPOMGL-LSVBPWPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fulvestrant 9-sulfone is a derivative of fulvestrant, a selective estrogen receptor degrader (SERD). It is known for its role as an estrogen receptor antagonist, which means it binds to estrogen receptors and inhibits their activity. This compound is particularly significant in the treatment of hormone receptor-positive metastatic breast cancer .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fulvestrant-9-Sulfon beinhaltet die Sulfonierung von Fulvestrant. Dieser Prozess beinhaltet typischerweise die Reaktion von Fulvestrant mit einem Sulfonierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei einer Temperatur von 0-25 °C durchgeführt. Das Produkt wird dann mit chromatographischen Verfahren gereinigt .

Industrielle Produktionsmethoden: In industrieller Umgebung folgt die Produktion von Fulvestrant-9-Sulfon einem ähnlichen Syntheseweg, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsmethoden, um die Qualität und Konsistenz des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fulvestrant-9-Sulfon durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfide und verschiedene substituierte Derivate von Fulvestrant-9-Sulfon .

Wissenschaftliche Forschungsanwendungen

Fulvestrant-9-Sulfon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Fulvestrant-9-Sulfon übt seine Wirkungen aus, indem es kompetitiv und reversibel an Östrogenrezeptoren bindet, die in Krebszellen vorhanden sind. Diese Bindung führt zur Herunterregulierung und zum Abbau der Rezeptoren, wodurch verhindert wird, dass Östrogen seine Wirkungen entfaltet. Die Verbindung zielt speziell auf den Östrogenrezeptor α (ERα) und den Östrogenrezeptor β (ERβ) ab und hemmt die Östrogen-induzierte Genexpression, wodurch das Wachstum von Krebszellen reduziert wird .

Ähnliche Verbindungen:

Einzigartigkeit: Fulvestrant-9-Sulfon ist aufgrund seiner spezifischen Sulfongruppe einzigartig, die seine Bindungsaffinität und Stabilität im Vergleich zu anderen ähnlichen Verbindungen verbessert. Diese Modifikation ermöglicht eine effektivere Herunterregulierung von Östrogenrezeptoren und verbesserte therapeutische Ergebnisse .

Wirkmechanismus

Fulvestrant 9-sulfone exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from exerting its effects. The compound specifically targets estrogen receptor α (ERα) and estrogen receptor β (ERβ), inhibiting estrogen-induced gene expression and thereby reducing the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Fulvestrant 9-sulfone is unique due to its specific sulfone group, which enhances its binding affinity and stability compared to other similar compounds. This modification allows for more effective downregulation of estrogen receptors and improved therapeutic outcomes .

Biologische Aktivität

Fulvestrant sulfone, specifically 6(7)-Dehydro Fulvestrant-9-sulfone, is a derivative of fulvestrant that exhibits significant biological activity through its interaction with estrogen receptors. This article delves into the compound's biological mechanisms, efficacy in clinical settings, and its pharmacokinetics based on diverse research findings.

This compound acts primarily as an antagonist of estrogen receptors (ER). By binding competitively and reversibly to these receptors, it leads to their downregulation and degradation. This action inhibits estrogen-induced gene expression and cell proliferation, making it a promising candidate for treating hormone receptor-positive breast cancer. Studies indicate that the sulfone modification may enhance its binding affinity compared to fulvestrant alone, suggesting improved therapeutic potential.

Efficacy in Clinical Studies

Fulvestrant has been extensively studied in clinical settings, particularly for its effectiveness in postmenopausal women with advanced breast cancer. A review of five case reports highlighted the drug's ability to provide clinical benefits in patients who had previously undergone endocrine therapy. The results indicated that fulvestrant could stabilize disease progression in many cases, even among those with visceral metastases .

Table 1: Summary of Clinical Findings on Fulvestrant

StudyPopulationTreatment DurationClinical Benefit RateMedian Duration of Response
Howell et al., 199619 postmenopausal patientsNot specified69%25 months
Mauriac et al., 2003Hormone-sensitive advanced breast cancer patientsMedian follow-up of 14.5 monthsNon-inferior to anastrozoleNot specified
Case Reports (2005)Postmenopausal women with advanced breast cancerVaries by patientSignificant stabilization observedVaries by patient

Combination Therapy

Recent studies have explored the potential of combining fulvestrant with other agents, such as S-1 (a chemotherapeutic agent). In vitro studies demonstrated that the combination therapy exhibited supra-additive effects , indicating enhanced antitumor activity compared to monotherapies. The combination significantly inhibited tumor growth in MCF-7 cell lines, a common breast cancer model .

Pharmacokinetics and Metabolism

Fulvestrant undergoes extensive metabolism in the liver, primarily through glucuronidation and sulfation processes. Research indicates that two sulfotransferases, SULT1A1 and SULT1E1, are primarily responsible for fulvestrant sulfation. The enzymatic activity was quantified, showing SULT1E1 had the highest activity towards fulvestrant .

Table 2: Enzymatic Activity of Sulfotransferases on Fulvestrant

EnzymeActivity (nmol/min/mg)
SULT1E11.09
SULT1A10.628
Other SULTsNot detectable

These metabolic pathways are crucial for understanding the drug's bioavailability and clearance rates. The poor oral bioavailability of fulvestrant is attributed to extensive first-pass metabolism involving both glucuronidation and sulfation .

Case Studies and Observational Data

A retrospective observational analysis examined the effects of fulvestrant in patients with non-visceral metastasis. Results indicated that patients treated with fulvestrant experienced longer progression-free survival (PFS) compared to those receiving alternative therapies . This finding reinforces the compound's role as an effective treatment option for specific patient populations.

Eigenschaften

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYWBGDKCPOMGL-LSVBPWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243368
Record name Fulvestrant sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98008-06-1
Record name Fulvestrant sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098008061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FULVESTRANT SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fulvestrant sulfone
Reactant of Route 2
Fulvestrant sulfone
Reactant of Route 3
Fulvestrant sulfone
Reactant of Route 4
Fulvestrant sulfone
Reactant of Route 5
Fulvestrant sulfone
Reactant of Route 6
Fulvestrant sulfone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.